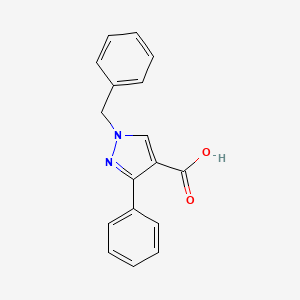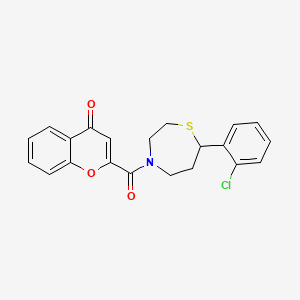![molecular formula C20H20N4O2 B2564038 (2-(シクロペンチルオキシ)ピリジン-4-イル)(2,3-ジヒドロ-1H-ベンゾ[d]イミダゾ[1,2-a]イミダゾール-1-イル)メタノン CAS No. 2034443-62-2](/img/structure/B2564038.png)
(2-(シクロペンチルオキシ)ピリジン-4-イル)(2,3-ジヒドロ-1H-ベンゾ[d]イミダゾ[1,2-a]イミダゾール-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone is an organic compound of significant interest due to its complex structure and potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound comprises a pyridine ring substituted with a cyclopentyloxy group at the 2-position and a benzoimidazoimidazole moiety attached at the 4-position via a methanone bridge. Its structural features suggest potential reactivity and interactions with different molecular targets.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactive sites allow for functionalization, enabling the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, (2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone can be used as a probe to study cellular processes. Its structure allows for potential interactions with enzymes, receptors, or nucleic acids, providing insights into their functions and mechanisms.
Medicine
The compound's structural features suggest potential as a pharmacophore in medicinal chemistry. It could be used as a lead compound for developing new drugs targeting specific proteins or pathways involved in diseases such as cancer, inflammation, or neurodegeneration.
Industry
In industry, this compound may be utilized in the development of specialty chemicals, polymers, or catalysts. Its unique structure provides opportunities for creating materials with novel properties and applications.
作用機序
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules . Imidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of “(2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone” could be diverse and depend on the specific context of its use.
Mode of Action
The carbonyl group in the compound might be involved in nucleophilic attack, a common reaction mechanism for carbonyl-containing compounds . The imidazole ring could also participate in various chemical reactions due to its amphoteric nature .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it’s likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities of imidazole derivatives, the effects could be varied and context-dependent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the imidazole ring is amphoteric and can show both acidic and basic properties, which could be influenced by the pH of the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridine intermediate: : This step may involve the alkylation of pyridine with cyclopentanol using a suitable base such as potassium tert-butoxide.
Synthesis of the benzoimidazoimidazole moiety: : This component can be synthesized through a cyclization reaction involving ortho-phenylenediamine and glyoxal in the presence of an acid catalyst.
Final coupling reaction: : The final step involves the formation of the methanone bridge to link the pyridine and benzoimidazoimidazole units. This can be achieved using a carbonylation reaction, potentially with a reagent such as phosgene or a derivative under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimizing the yield and purity is crucial. Flow chemistry or continuous synthesis methods may be employed to enhance the efficiency and scalability of the process. Catalysts and solvents play key roles in ensuring the reactions proceed smoothly and the final product meets industrial standards.
化学反応の分析
Types of Reactions
(2-(Cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone undergoes various chemical reactions, such as:
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions may target the benzoimidazoimidazole ring or the carbonyl group in the methanone bridge, producing alcohols or amines.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid, reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst, and nucleophiles such as alkoxides or amines for substitution reactions.
Major Products
The major products formed depend on the reaction conditions For instance, oxidation may yield cyclopentanone derivatives, while reduction may produce alcohols or amines
類似化合物との比較
Similar Compounds
(2-(Cyclopropyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone: : Similar structure but with a cyclopropyloxy group instead of cyclopentyloxy.
(2-(Cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-b]pyrazin-1-yl)methanone: : Similar but with a benzoimidazopyrazin moiety.
(2-(Cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-c]pyridazin-1-yl)methanone: : Features a benzoimidazopyridazin moiety.
Uniqueness
The presence of the cyclopentyloxy group in (2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone adds steric hindrance and unique electronic properties, distinguishing it from similar compounds. These features can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for various applications.
Overall, (2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone stands out due to its complex structure and potential applications across multiple scientific fields. Its synthesis, reactivity, and mechanism of action offer numerous opportunities for exploration and development.
特性
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(14-9-10-21-18(13-14)26-15-5-1-2-6-15)24-12-11-23-17-8-4-3-7-16(17)22-20(23)24/h3-4,7-10,13,15H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCOITNNAYSWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol](/img/structure/B2563955.png)

![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2563957.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2563958.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563960.png)
![3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2563962.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2563963.png)



![1-Oxaspiro[5.5]undecan-4-amine](/img/structure/B2563970.png)
![[(2S,3as,6as)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride](/img/structure/B2563975.png)
![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)
